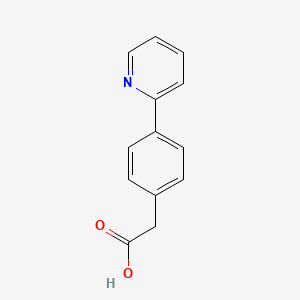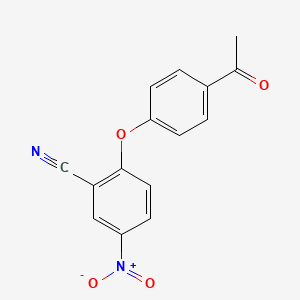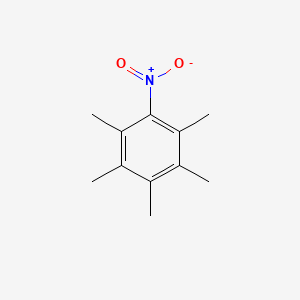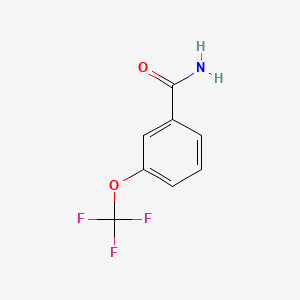
2-(2,6-dimethylphenoxy)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an ethanamine chain substituted with a methyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
- Changes in uPA activity may influence the balance between clot formation and dissolution, affecting overall hemostasis .
- Cellular effects include altered migration, extracellular matrix turnover, and potential implications for wound healing .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Cellular Effects
The effects of 2-(2,6-dimethylphenoxy)-N-methylethanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit or activate enzymes, thereby altering the biochemical pathways they regulate. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of various proteins, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as alterations in metabolic activity and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing certain metabolic pathways or improving cellular functions. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different tissues . These interactions can influence its localization and accumulation, which can affect its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent. One common method is the reaction of 2,6-dimethylphenol with 2-chloro-N-methylethanamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is typically obtained through distillation and crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-dimethylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phenolic compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated phenoxyalkylamines.
Applications De Recherche Scientifique
2-(2,6-dimethylphenoxy)-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mexiletine: An antiarrhythmic drug that shares a similar phenoxyalkylamine structure.
2,6-Dimethylphenol: A precursor in the synthesis of 2-(2,6-dimethylphenoxy)-N-methylethanamine.
2,6-Dimethoxyphenol: Another phenolic compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenoxy and ethanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWKGYLRGRMIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337302 |
Source


|
| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-22-9 |
Source


|
| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)







